Paspalicine is primarily sourced from fungal species associated with Paspalum, such as Paspalum dilatatum. It belongs to the broader category of indole diterpenes, which are characterized by their unique bicyclic structures that include indole moieties. This classification places paspalicine among other notable mycotoxins that exhibit significant biological activities, including toxicity to livestock and potential therapeutic applications.
The synthesis of paspalicine has been a subject of extensive research, focusing on asymmetric total synthesis methods that enable the construction of its complex molecular architecture.
These methodologies highlight a strategic approach to synthesizing paspalicine while maintaining high efficiency and selectivity.
The molecular structure of paspalicine is characterized by a complex arrangement of rings that includes multiple stereocenters.
Paspalicine participates in various chemical reactions that underscore its reactivity profile.
These reactions are essential for understanding how paspalicine can be modified for potential therapeutic applications.
The mechanism of action of paspalicine involves its interaction with neural pathways, where it exhibits tremorgenic activity.
Understanding these mechanisms is crucial for evaluating both its toxicological profile and potential therapeutic uses.
Paspalicine exhibits distinct physical and chemical properties that influence its behavior in biological systems.
These properties are essential for practical applications in both research and industry.
Paspalicine has several scientific applications due to its unique properties and biological activities.
The versatility of paspalicine underscores its significance in various fields, from agriculture to pharmacology, making it a valuable subject for ongoing research.
Paspalicine is a structurally complex indole diterpenoid (IDT) with the molecular formula C₃₂H₄₅NO₄ and an exact molecular mass of 507.3347 g/mol. Its IUPAC name, assigned according to the Nomenclature of Organic Chemistry recommendations, is:(1aR,4S,5S,7aS,10S,10aR,10bS,11aR)-4-(2-methylpropyl)-1a,2,3,4,5,6,7,7a,8,9,10,10a,10b,11-tetradecahydro-5,10,10b-trihydroxy-7a-methyl-11-methylene-1H-1a,5-epoxynaphth[1,2-e]indole-7,11a(5H)-dicarboxaldehyde [5] [8].
This systematic name reflects:
Table 1: Core Chemical Descriptors of Paspalicine
Property | Value |
---|---|
Molecular Formula | C₃₂H₄₅NO₄ |
Molecular Weight | 507.3347 g/mol |
IUPAC Name | (1aR,4S,5S,7aS,10S,10aR,10bS,11aR)-4-(2-methylpropyl)-1a,2,3,4,5,6,7,7a,8,9,10,10a,10b,11-tetradecahydro-5,10,10b-trihydroxy-7a-methyl-11-methylene-1H-1a,5-epoxynaphth[1,2-e]indole-7,11a(5H)-dicarboxaldehyde |
Parent IDT Skeleton | Paspaline-derived |
Paspalicine contains eight chiral centers (C1a, C4, C5, C7a, C10, C10a, C10b, C11a) with defined absolute configurations, as confirmed by X-ray crystallography and asymmetric total synthesis [5] [8]. The stereochemical complexity arises from:
The molecule exhibits no inherent stereoisomerism under physiological conditions due to conformational rigidity imparted by the polycyclic framework. However, biosynthetic precursors like paspaline can undergo stereoselective oxidations to yield paspalicine. Key stereochemical features include:
Table 2: Stereochemical Assignments in Paspalicine
Chiral Center | Configuration | Structural Context |
---|---|---|
C1a | R | Epoxy bridge, indole fusion |
C4 | S | Isobutyl substituent attachment |
C5 | S | Epoxy oxygen linkage |
C7a | S | Ring C methyl group position |
C10 | S | Hydroxyl group orientation |
C10a | R | Ring E/F junction |
C10b | S | Hydroxyl group orientation |
C11a | R | Aldehyde group orientation |
Paspalicine is primarily biosynthesized by clavicipitaceous fungi, with Claviceps paspali (parasitizing Paspalum grasses) identified as the prototypical producer. Additional producers include:
These fungi share conserved indole-diterpenoid biosynthetic gene clusters (BGCs), though cluster composition varies. C. paspali BGCs contain cytochrome P450 genes (idtP, idtQ) responsible for late-stage oxidations converting paspaline to paspalicine [8]. Production occurs in sclerotia (overwintering structures) or hyphae during host colonization, with yields influenced by temperature, nutrient availability, and host plant metabolites [1].
Paspalicine functions as a chemical mediator in fungal-plant symbioses:
The ecological impact is concentration-dependent: Low levels deter insects, while high concentrations in senescent tissues cause mammalian neurotoxicity, inadvertently promoting fungal dispersal via reduced grazing pressure.
Paspalicine derives from the paspaline scaffold, a common pentacyclic IDT precursor. Biosynthesis initiates with:1. Prenylation: Tryptophan + geranylgeranyl diphosphate (GGPP) → 3-geranylgeranylindole- Catalyzed by prenyltransferase (e.g., PaxC in P. paxilli) [2] [7]2. Oxidative cyclization: FAD-dependent monooxygenase (e.g., PaxM) and terpene cyclase generate the tetracyclic emindole SB [2] [7]3. Epoxidation and cyclization: Forms paspaline via intramolecular epoxide opening, establishing the characteristic pentacyclic core with tetrahydropyran ring [8]
Table 3: Core Enzymes in Paspaline Framework Assembly
Enzyme | Function | Gene (Model Organism) |
---|---|---|
Geranylgeranyl diphosphate synthase | GGPP biosynthesis | paxG (P. paxilli) |
Prenyltransferase | Tryptophan prenylation | paxC (P. paxilli) |
FAD-dependent monooxygenase | Epoxidation of geranyl chain | paxM (P. paxilli) |
Membrane-associated protein | Scaffold for cyclization | paxB (P. paxilli) |
Paspalicine-specific modifications involve cytochrome P450-mediated oxidations:
These reactions exhibit strict regio- and stereoselectivity:
Biosynthesis requires NADPH and O₂ as co-substrates, with redox tuning by cytochrome P450 reductase partners ensuring correct reaction trajectories [2] [8].
Paspalicine shares early biosynthetic steps with paspaline and paxilline but diverges via late-stage oxidations:
Scheme 1: Biosynthetic Relationships Among Key IDTs
Paspaline (C₃₂H₄₅NO₄) → [C10 hydroxylation] → 10-Hydroxypaspaline → [C12 methyl oxidation] → Paspalicine (C₃₂H₄₅NO₄) Paspaline (C₃₂H₄₅NO₄) → [C13 hydroxylation] → 13-Desoxypaxilline → [C13 oxidation] → Paxilline (C₂₇H₃₃NO₄)
Key distinctions include:
The branch point occurs post-paspaline formation: Paspalicine biosynthesis prioritizes C10 oxidation, while paxilline pathway activates C13. This divergence is genetically controlled by species-specific P450 complements within IDT BGCs [1] [8].
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